molecular formula C17H19FN2O B2478819 N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286704-92-4

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No. B2478819
CAS RN: 1286704-92-4
M. Wt: 286.35
InChI Key: SXWULQSSCYBDOI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a chemical compound with potential therapeutic applications in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. In

Scientific Research Applications

Biological and Chemical Properties

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, have been studied for their biological effects. Kennedy (2001) provided a comprehensive review of the biological consequences of exposure to various acetamide derivatives, indicating their commercial importance and the diversity in biological responses to these chemicals. The review covers individual data for six chemicals, emphasizing the need to understand their biological responses due to their usage or proposed usage in various fields, including medical and environmental applications (Kennedy, 2001).

Environmental Exposure to Pesticides Babina et al. (2012) discussed the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children. This study is relevant as it demonstrates the importance of understanding the environmental exposure of chemical compounds, including various acetamide derivatives, and the implications for public health policy regarding the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).

Synthetic and Pharmacological Applications

Utility in Heterocyclic Synthesis The compound's relevance in the field of heterocyclic synthesis was highlighted by Gouda et al. (2015), who provided a detailed survey of the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally related to N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide. This review underscores the importance of such compounds as intermediates for synthesizing various heterocyclic systems, which have numerous applications in medicinal chemistry and drug development (Gouda et al., 2015).

Synthesis and Pharmacological Activities of Derivatives The synthesis and pharmacological activities of derivatives of acetamide, such as piracetam and its derivatives, were reviewed by Dhama et al. (2021). This review emphasizes different biological activities associated with piracetam, a cyclic compound and derivative of acetamide, and its synthetic methodologies. Piracetam and its derivatives are known for their effects on learning, memory, and brain metabolism, indicating the broad pharmacological potential of acetamide derivatives (Dhama et al., 2021).

Pharmacokinetics and Pain Therapy Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, another derivative of acetamide, particularly in the context of anesthesia and pain therapy. This review provides insights into the metabolic pathways, clinical applications, and the potential of acetamide derivatives in developing analgesic and anesthetic agents (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-19-10-2-3-16(19)12-20(15-8-9-15)17(21)11-13-4-6-14(18)7-5-13/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWULQSSCYBDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

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